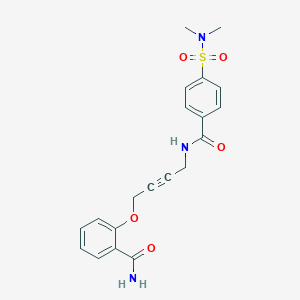
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as Compound 23, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Polymer Synthesis and Material Science
Research has shown that compounds with similar structural features are involved in the synthesis of polymers with unique properties. For example, aromatic polyamides with ether linkages exhibit high thermal stability, solution processability, and mechanical strength, making them suitable for advanced material applications, such as in flexible electronics, coatings, and high-performance fibers (Hsiao et al., 2000). Similarly, polyamides and poly(amide-imide)s derived from aromatic diamines with ether and amide linkages have been synthesized, showcasing high thermal stability and solubility in polar solvents, indicating their potential use in high-temperature applications (Saxena et al., 2003).
Organic Synthesis and Chemical Properties
Compounds featuring carbamoylphenoxy and dimethylsulfamoyl groups play a significant role in organic synthesis, offering pathways to create novel materials with potential therapeutic and industrial applications. For instance, the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of compounds of biological interest, highlighting the versatility of these functional groups in synthesizing bioactive molecules (Singh et al., 2017).
Advanced Materials and Applications
Research into compounds with ether, amide, and sulfamoyl functionalities indicates their potential in developing materials with specialized properties. For example, semiaromatic polyamides containing carboxyl units have been synthesized, displaying high glass transition temperatures and mechanical strength, suitable for high-performance applications (Zhang et al., 2017). Additionally, the synthesis and properties of aromatic polyamides and polyimides based on specific diamines have been studied, showcasing the materials' excellent thermal stability and processability, further underscoring the importance of these functional groups in creating advanced polymeric materials (Yang & Lin, 1995).
Propriétés
IUPAC Name |
2-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23(2)29(26,27)16-11-9-15(10-12-16)20(25)22-13-5-6-14-28-18-8-4-3-7-17(18)19(21)24/h3-4,7-12H,13-14H2,1-2H3,(H2,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKVPZNFXTQSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

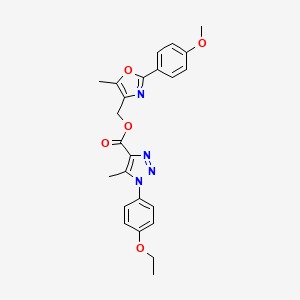
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)
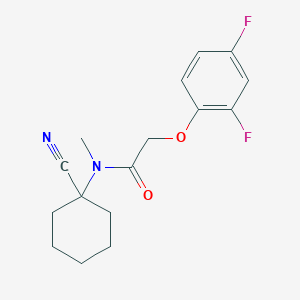

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)
![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

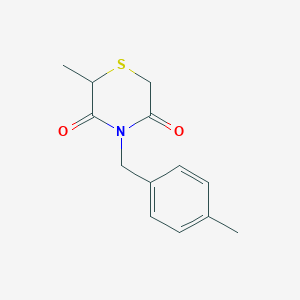
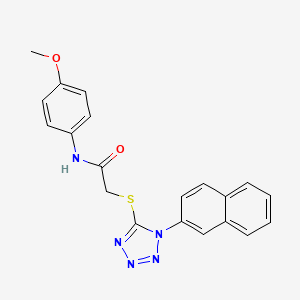
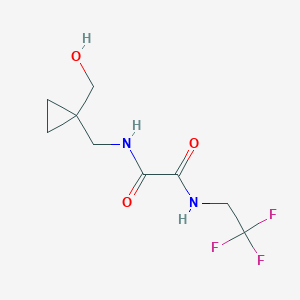
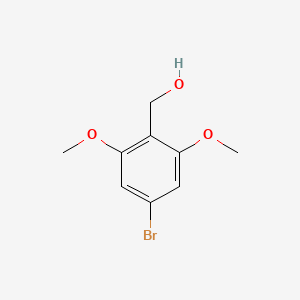
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)
